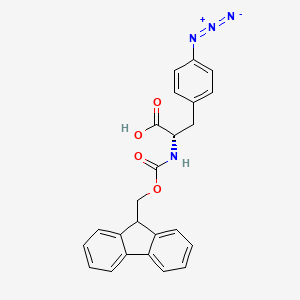

Fmoc-4-azido-L-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-4-azido-L-phenylalanine is a derivative of the amino acid phenylalanine, modified with an azido group at the para position of the phenyl ring and protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This compound is widely used in peptide synthesis, particularly in the creation of photoreactive affinity labels and other biologically active molecules .

Mechanism of Action

Fmoc-4-azido-L-phenylalanine: A Detailed Study of Its Mechanism of Action

This compound, also known as Fmoc-L-4-Azidophe, is a unique compound with a variety of applications in biochemistry and peptide synthesis . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets proteins for functionalization . The compound’s unique reactivity allows it to be incorporated into proteins at defined positions .

Mode of Action

The azido group in this compound can react with alkenes or alkynes via Huisgen 1,3-dipolar cycloaddition, also known as click chemistry . This reaction generates stable triazole linkages . The compound’s mode of action is thus based on its ability to form these linkages with target proteins, thereby modifying their structure and function .

Biochemical Pathways

This compound is involved in the biochemical pathway of protein synthesis . It is used in Solid Phase Peptide Synthesis (SPPS) for the synthesis of photoreactive affinity labels . The compound’s azido group can be readily converted to an amine on the solid phase or in solution via the Staudinger reduction .

Pharmacokinetics

It is known that the compound is soluble in dmso and dmf, but insoluble in water, methanol, and acetonitrile . These solubility properties may influence the compound’s bioavailability.

Result of Action

The result of this compound’s action is the functionalization of proteins . The azide functionalities in the protein can be modified with almost any alkyne bearing molecule by copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This modification can alter the protein’s properties and functions, enabling the creation of membrane-active peptides, bioconjugates, and enzyme inhibitors, among other things .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be protected from light and shock, and it is typically stored at -20°C . These conditions help maintain the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

Fmoc-4-azido-L-phenylalanine plays a significant role in biochemical reactions. It is used as a building block in peptide synthesis to create peptides with specific properties and functions . It has been used to create membrane-active peptides, bioconjugates, and enzyme inhibitors, among other things .

Cellular Effects

The cellular effects of this compound are diverse and significant. For instance, it has been shown to have antibacterial activity against Gram-positive bacteria . At low concentrations, this compound inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its unique azido group. The side-chain azido (N3) group is stable in trifluoroacetic acid (TFA) or piperidine (Pip), two reagents commonly used in Solid Phase Peptide Synthesis (SPPS) . The azido group can be readily converted to an amine on the solid phase or in solution via the Staudinger reduction .

Temporal Effects in Laboratory Settings

It is known that this compound is used as a building block in peptide synthesis, suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-azido-L-phenylalanine typically involves the following steps:

Protection of the amino group: The amino group of L-phenylalanine is protected using the Fmoc group.

Introduction of the azido group: The azido group is introduced at the para position of the phenyl ring through a diazotization reaction followed by azidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: The azido group can undergo substitution reactions, particularly in the presence of alkenes or alkynes, to form triazole linkages via Huisgen 1,3-dipolar cycloaddition (click chemistry).

Reduction Reactions: The azido group can be reduced to an amine using reagents such as triphenylphosphine in the Staudinger reduction.

Common Reagents and Conditions:

Huisgen 1,3-dipolar cycloaddition: Typically involves copper(I) catalysts and is performed under mild conditions.

Staudinger reduction: Utilizes triphenylphosphine and water or other reducing agents.

Major Products Formed:

Triazole derivatives: Formed from click chemistry reactions.

Amine derivatives: Formed from the reduction of the azido group.

Scientific Research Applications

Fmoc-4-azido-L-phenylalanine has extensive applications in scientific research:

Peptide Synthesis: Used in solid-phase peptide synthesis (SPPS) for creating photoreactive affinity labels and other complex peptide structures.

Bioconjugation: Utilized in click chemistry for the efficient and selective modification of biomolecules.

Protein Engineering: Incorporated into proteins to study protein-protein interactions and enzyme mechanisms.

Drug Development: Explored for its potential in developing novel therapeutics and diagnostic tools.

Comparison with Similar Compounds

Fmoc-4-cyano-L-phenylalanine: Contains a cyano group instead of an azido group.

Fmoc-4-iodo-L-phenylalanine: Contains an iodine atom at the para position.

Fmoc-4-trifluoromethyl-L-phenylalanine: Contains a trifluoromethyl group at the para position.

Uniqueness of Fmoc-4-azido-L-phenylalanine:

- The azido group provides unique reactivity, particularly in click chemistry, which is not available with other substituents like cyano, iodo, or trifluoromethyl groups.

- The ability to undergo bioorthogonal reactions makes it highly valuable for applications in bioconjugation and protein engineering .

Properties

IUPAC Name |

(2S)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDCQWPWXJJNFA-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B613317.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid](/img/structure/B613332.png)